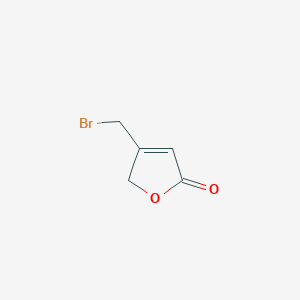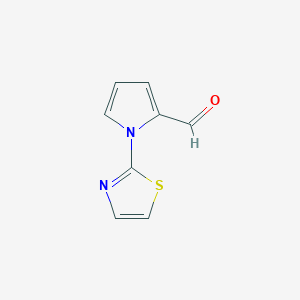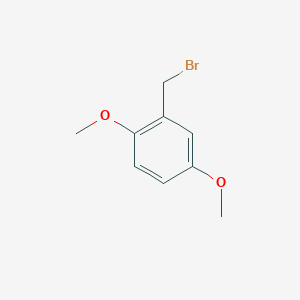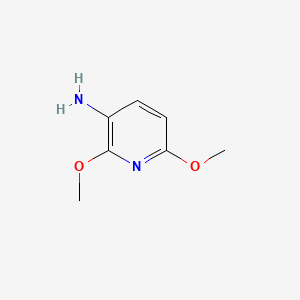![molecular formula C9H12BrNOS B1269182 4-[(4-Bromothien-2-YL)methyl]morpholine CAS No. 194851-19-9](/img/structure/B1269182.png)
4-[(4-Bromothien-2-YL)methyl]morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization and bromination. For instance, a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, was synthesized via a cyclization reaction, reduction, and acidification, achieving a yield of 62.3% (Tan Bin, 2011). Another similar compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing antimicrobials, was synthesized through bromination and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Molecular Structure Analysis
Morpholine derivatives are characterized by their unique molecular structures. The structure of similar compounds has been confirmed through techniques like NMR, IR, and Mass spectral studies. For example, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine's structure was confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including condensation, chlorination, and nucleophilic substitution, as seen in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives (H. Lei et al., 2017). These reactions contribute to their versatile chemical properties.
Physical Properties Analysis
The physical properties of morpholine derivatives like melting points, solubility, and crystalline structure can be determined through various analytical techniques. For instance, the physical structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was analyzed using X-ray structural analysis (Taylor Chin et al., 2010).
Chemical Properties Analysis
Morpholine derivatives exhibit a range of chemical properties, such as reactivity with different functional groups and stability under various conditions. The reactivity and synthesis route of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase demonstrate their chemical versatility (R. Alexander et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Efficient Synthesis of Potent Antimicrobials
Morpholine derivatives have been used in synthesizing potent antimicrobials. Kumar et al. (2007) described a nine-step synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an important component in antimicrobial drugs like arecoline derivatives (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).
Metal Oxidant Reactions
Morpholine compounds, when treated with lead tetraacetate and other metal oxidants, yield products like N-acetyl-morpholine, showcasing the potential in synthetic organic chemistry (F. Corbani, B. Rindonek, & Carlo Scolastico, 1973).
Synthesis of Morpholine Hydrochloride
The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone demonstrates the versatility of morpholine in creating various pharmaceutical compounds (Tan Bin, 2011).
Medicinal Chemistry Applications
Antifungal Drug Research
Bushuieva et al. (2022) studied the mutagenic effects and predicted carcinogenicity of a morpholine derivative, highlighting its potential in creating new antifungal drugs (I. V. Bushuieva, K. Petrova, B. Kyrychko, & V. Parchenko, 2022).
Inhibition of the PI3K-AKT-mTOR Pathway
Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, which shows promise as an inhibitor in the PI3K-AKT-mTOR pathway, a key target in cancer therapy (H. Hobbs, G. Bravi, I. Campbell, et al., 2019).
Safety and Hazards
4-[(4-Bromothien-2-YL)methyl]morpholine is considered hazardous. It can cause serious eye damage and severe skin burns. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVGDMXJNORKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354816 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromothien-2-YL)methyl]morpholine | |
CAS RN |
194851-19-9 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)





